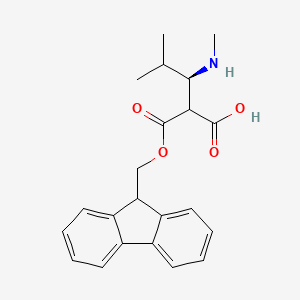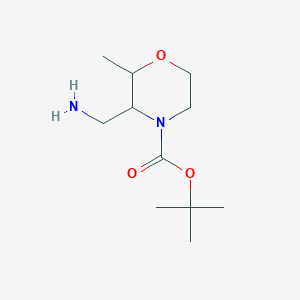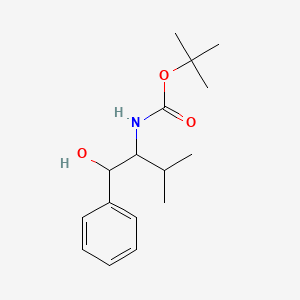
(Z)-Methyl 2-phenyl-2-(tosylimino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl 2-phenyl-2-(tosylimino)acetate: is an organic compound that belongs to the class of imines It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the imine, and a phenyl group attached to the carbon atom of the imine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 2-phenyl-2-(tosylimino)acetate typically involves the reaction of ethyl (Z)-2-phenyl-2-(tosylimino)acetate with ethyl iodoacetate in the presence of a zinc reagent. The reaction is carried out in a dry acetonitrile solvent under an air atmosphere at room temperature. The reaction mixture is stirred until the starting material is completely consumed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-Methyl 2-phenyl-2-(tosylimino)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imines or amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-Methyl 2-phenyl-2-(tosylimino)acetate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may find applications in the synthesis of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (Z)-Methyl 2-phenyl-2-(tosylimino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The phenyl group contributes to the compound’s overall stability and lipophilicity, facilitating its interaction with hydrophobic regions of the target molecules .
Comparaison Avec Des Composés Similaires
(Z)-Ethyl 2-phenyl-2-(tosylimino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
(Z)-Methyl 2-phenyl-2-(sulfonylimino)acetate: Similar structure but with a sulfonyl group instead of a tosyl group.
(Z)-Methyl 2-phenyl-2-(benzylimino)acetate: Similar structure but with a benzyl group instead of a tosyl group.
Uniqueness:
Tosyl Group: The presence of the tosyl group in (Z)-Methyl 2-phenyl-2-(tosylimino)acetate imparts unique chemical properties, such as increased stability and reactivity in certain reactions.
Methyl Ester Group: The methyl ester group provides a balance between hydrophilicity and lipophilicity, making the compound versatile in various applications.
Propriétés
Formule moléculaire |
C16H15NO4S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
methyl (2Z)-2-(4-methylphenyl)sulfonylimino-2-phenylacetate |
InChI |
InChI=1S/C16H15NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11H,1-2H3/b17-15- |
Clé InChI |
PBWZVWFMIBFUDK-ICFOKQHNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)






propanoic acid](/img/structure/B12947126.png)


![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
